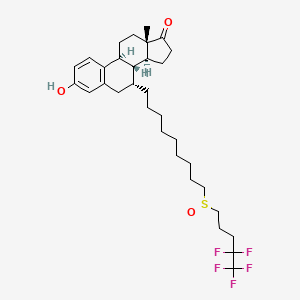

Fulvestrant 17-ketone

Description

Structure

3D Structure

Properties

IUPAC Name |

(7R,8R,9S,13S,14S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H45F5O3S/c1-30-17-15-26-25-12-11-24(38)21-23(25)20-22(29(26)27(30)13-14-28(30)39)10-7-5-3-2-4-6-8-18-41(40)19-9-16-31(33,34)32(35,36)37/h11-12,21-22,26-27,29,38H,2-10,13-20H2,1H3/t22-,26-,27+,29-,30+,41?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDQOVMMZCHGQS-YCCWCITDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)C(CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)[C@@H](CC4=C3C=CC(=C4)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H45F5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883085 | |

| Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

604.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403656-89-3 | |

| Record name | Fulvestrant 17-ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0403656893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (7.alpha.)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-estra-1,3,5(10)-trien-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FULVESTRANT 17-KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4U9ZQ7YHR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Derivatization of Fulvestrant 17 Ketone

Synthetic Routes to Fulvestrant (B1683766) 17-ketone

The formation of Fulvestrant 17-ketone can be achieved through several synthetic pathways, often mirroring the metabolic transformations of Fulvestrant or its precursors. These routes include direct oxidation of the parent molecule and the conversion of advanced intermediates.

The most direct route to this compound is the dehydrogenation, or oxidation, of the C17-hydroxyl group of Fulvestrant. nih.govresearchgate.net This transformation is a known metabolic pathway observed both in vitro and in vivo. nih.gov In laboratory settings, this oxidation can be accomplished using various oxidizing agents common in steroid chemistry. For instance, studies on the metabolism of Fulvestrant have identified the 17-keto derivative as a product of oxidative metabolism. europa.eu While specific reagents for this direct conversion on a preparative scale are detailed in broader synthetic methodologies, the principle involves a selective oxidation that must not affect the C3-hydroxyl or the sulfoxide (B87167) side chain. google.com The reaction converts the secondary alcohol at the C17 position into a ketone, a common biotransformation for endogenous steroids.

An alternative synthetic approach involves the use of boronic acid-modified precursors, such as ZB716 (Fulvestrant-3-boronic acid). nih.govnih.gov ZB716 is an orally bioavailable prodrug of Fulvestrant. nih.govwikipedia.org Metabolic studies of ZB716 have shown that it undergoes dehydrogenation at the C17 position to form an intermediate, ZB716-17-ketone. nih.govresearchgate.net Subsequently, this ketone intermediate undergoes an oxidative de-boronation reaction to yield this compound. nih.govresearchgate.net This pathway demonstrates a two-step process where the C17 oxidation precedes the unmasking of the C3 phenolic hydroxyl group. nih.gov

Metabolic Pathway Leading to this compound

| Precursor | Intermediate | Final Product | Transformation Steps |

|---|---|---|---|

| ZB716 | ZB716-17-ketone | This compound | 1. Dehydrogenation at C172. Oxidative de-boronation |

This table illustrates the identified pathways for the formation of this compound from different precursors.

This compound can also be prepared as a target molecule through multi-step organic synthesis, often by adapting routes designed for Fulvestrant itself. google.com A general strategy involves using a starting material where the C17 position is already a ketone, or can be easily converted to one, before the attachment of the characteristic 7α-side chain. For example, a synthesis could start from estrone (B1671321), which possesses a 17-keto group. researchgate.net

A plausible multi-step synthesis would involve:

Protection: Protection of the 3-hydroxyl group of an estrone derivative.

Side-chain Introduction: Introduction of the 7α-nonylsulfinylpentafluoropentyl side chain. This is a complex step often involving a Michael addition or an organocuprate addition to a dienone intermediate. google.comresearchgate.net

Oxidation/Modification: Oxidation of the sulfur atom in the side chain to the required sulfoxide. rsc.org

Deprotection: Removal of the protecting group at the C3 position to yield the final this compound.

This approach allows for controlled synthesis and avoids handling Fulvestrant directly as a starting material for oxidation. savemyexams.com

The 17-keto group is a key functional handle for further derivatization. One important reaction is stereospecific alkylation, which is fundamental in the synthesis of many steroidal drugs. For example, in the synthesis of a related 17α-methyl-11β-arylestradiol, a crucial step involves the stereospecific alkylation of a 17-ketone intermediate. acs.org This reaction was achieved using methylmagnesium bromide in the presence of dehydrated cerium trichloride, which directs the attack of the nucleophile to form the desired 17α-alkyl, 17β-hydroxy stereochemistry. acs.org This methodology highlights that this compound can serve as a precursor to other active pharmaceutical ingredients or related compounds by introducing various alkyl groups at the C17 position with high stereocontrol. publish.csiro.auresearchgate.net

Isolation and Purification Techniques for Synthetic this compound

As this compound is often generated as an impurity during the synthesis of Fulvestrant, robust purification techniques are essential to ensure the quality of the final drug product. europa.eudaicelpharmastandards.com The techniques employed are standard in organic and pharmaceutical chemistry.

Chromatography: High-Performance Liquid Chromatography (HPLC) is extensively used for both the detection and isolation of this compound. europa.eu Analytical HPLC methods with UV detection are employed to quantify the impurity levels. For preparative purposes, column chromatography is a common method to separate the ketone from the parent alcohol and other related substances. google.comgoogle.com

Recrystallization: This technique is used to purify the final product. The crude product containing this compound can be dissolved in a suitable solvent system (e.g., ethyl acetate/methyl tert-butyl ether) and allowed to crystallize, which can selectively isolate the major component, leaving impurities in the mother liquor. google.com

Filtration and Washing: In many synthesis procedures, the product is isolated by suction filtration. The resulting filter cake can be washed or pulped with a non-polar solvent like petroleum ether to remove less polar impurities. google.com

Common Purification Techniques

| Technique | Purpose | Typical Solvents/Conditions | Reference(s) |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Detection, Quantification, and Isolation | Acetonitrile (B52724), Methanol, Water gradients | europa.eu |

| Column Chromatography | Preparative Separation | Silica gel with solvent gradients | google.comgoogle.com |

| Recrystallization | Final Product Purification | Ethyl acetate, Methyl tert-butyl ether | google.com |

This table summarizes common laboratory techniques for the isolation and purification of this compound.

Structural Elucidation Techniques for Synthesized this compound

The definitive identification of synthesized this compound requires a combination of modern spectroscopic techniques. These methods confirm the molecular structure, including its mass, connectivity, and stereochemistry. nd.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular weight and elemental formula. nih.gov Electrospray ionization (ESI) is a common ionization technique used for this analysis. researchgate.net Tandem mass spectrometry (MS/MS) provides fragmentation data that helps to piece together the structure. For this compound, specific fragment ions corresponding to the loss of parts of the side chain are observed. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure determination in solution. nih.govmdpi-res.com

¹H NMR: Provides information about the number and chemical environment of protons. The absence of the signal for the 17-hydroxyl proton and changes in the chemical shifts of nearby protons (e.g., at C18) compared to Fulvestrant would be indicative of the ketone. researchgate.net

¹³C NMR: Shows the number of unique carbon atoms. The most significant evidence for the 17-ketone structure is the appearance of a signal in the downfield region (typically >200 ppm) corresponding to the carbonyl carbon, and the disappearance of the C17 alcohol carbon signal.

Spectroscopic Data for this compound Identification

| Technique | Key Information Provided | Expected Observation for this compound |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental formula. | Measurement of the exact mass corresponding to the molecular formula C₃₂H₄₅F₅O₃S. nih.gov |

| Tandem MS (MS/MS) | Structural fragments. | Characteristic fragmentation pattern, including loss of the side chain. nih.gov |

| ¹H NMR | Proton environment and connectivity. | Disappearance of the 17-OH proton signal; shifts in adjacent proton signals. researchgate.net |

This table outlines the key spectroscopic methods and expected results for the structural confirmation of this compound.

Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)

The structural confirmation and characterization of this compound rely on modern spectroscopic techniques. Commercial suppliers of this compound as a reference standard provide a comprehensive Certificate of Analysis that includes data from these methods. veeprho.comdaicelpharmastandards.com

Mass Spectrometry (MS): Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a primary tool for the identification and quantification of this compound, particularly in complex matrices like plasma or in metabolism studies. nih.govfda.gov High-resolution mass spectrometry has been successfully used to detect and identify this compound among other metabolites. nih.gov The technique provides accurate mass data that corresponds to the compound's elemental formula, confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments is used for the complete structural elucidation of this compound. veeprho.comdaicelpharmastandards.com This typically includes:

¹H NMR: Provides information on the proton environment. The spectrum of this compound would notably lack the signal corresponding to the proton on the C-17 carbon bearing the hydroxyl group in the parent Fulvestrant molecule. Protons on carbons adjacent to the newly formed C-17 ketone would exhibit a downfield shift.

¹³C NMR: Used to identify all carbon atoms in the molecule. The most significant change compared to Fulvestrant would be the appearance of a signal in the characteristic region for a ketone carbonyl (typically >200 ppm) and the disappearance of the signal for the C-17 carbinol carbon.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Source(s) |

|---|---|---|

| LC-MS/MS | Identification and quantification in biological and process samples | nih.govfda.gov |

| High-Resolution MS | Accurate mass determination and formula confirmation | nih.gov |

| ¹H NMR, ¹³C NMR | Primary structural elucidation and confirmation | veeprho.comdaicelpharmastandards.com |

| 2D NMR (COSY, HSQC, etc.) | Detailed structural analysis and assignment | veeprho.com |

| FT-IR | Identification of functional groups (e.g., ketone, hydroxyl) | veeprho.com |

Chromatographic Purity Assessment

The purity of this compound and its quantification as an impurity in Fulvestrant drug substance is primarily assessed using High-Performance Liquid Chromatography (HPLC). europa.eulgcstandards.com

Regulatory documents specify HPLC as the method for controlling organic impurities in Fulvestrant. europa.eu Commercial reference standards of this compound are certified to have a purity of greater than 95%, as determined by HPLC. lgcstandards.com The method allows for the separation of Fulvestrant from its related impurities, including the 17-ketone, enabling accurate quantification.

In practice, reversed-phase HPLC is often the method of choice, and it is frequently coupled with mass spectrometric detection for enhanced sensitivity and specificity, especially for analyzing low-level impurities or metabolites in biological fluids. fda.gov For instance, the analytical procedure for determining fulvestrant in human plasma involves liquid-liquid extraction followed by reversed-phase HPLC with MS/MS detection. fda.gov A validated method for the determination of Fulvestrant also utilized a normal phase cyano column with a mobile phase of n-hexane and isopropyl alcohol, demonstrating the versatility of HPLC in analyzing these compounds. tsijournals.com

Table 3: Chromatographic Purity Data

| Parameter | Value/Method | Source(s) |

|---|---|---|

| Analytical Method | High-Performance Liquid Chromatography (HPLC) | europa.eulgcstandards.com |

| Typical Purity | >95% (for reference standards) | lgcstandards.com |

| Detection | UV (e.g., 220 nm), Mass Spectrometry (MS) | fda.govtsijournals.com |

Metabolic Pathways and Enzymatic Transformations of Fulvestrant 17 Ketone

Formation of Fulvestrant (B1683766) 17-ketone from Fulvestrant

The conversion of fulvestrant to its 17-ketone metabolite is a key step in its phase I metabolism. This process occurs through the oxidation of the hydroxyl group at the C-17 position of the steroid nucleus.

The metabolism of fulvestrant is complex and follows pathways analogous to those of endogenous steroids. europa.eueuropa.eudrugbank.comastrazeneca.caoncologynewscentral.commedsafe.govt.nzdrugs.com One of the primary modifications occurs at the 17-position of the steroidal structure, where the 17ß-hydroxy group undergoes oxidation to form a ketone. europa.eufda.gov This conversion results in the metabolite known as Fulvestrant 17-ketone. nih.gov This oxidative reaction is a recognized pathway in the biotransformation of fulvestrant in humans and various animal species. medsafe.govt.nzeuropa.eunih.gov The resulting 17-keto compound demonstrates antiestrogenic activity, although it is notably less potent—approximately 4.5-fold less—than the parent fulvestrant molecule. fda.govnih.govaacrjournals.org

The formation of this compound from fulvestrant is specifically characterized as a dehydrogenation reaction. nih.govresearchgate.netresearchgate.net Studies utilizing rat liver microsomes have successfully identified this compound as a product of this enzymatic process. nih.govresearchgate.net This indicates that enzymes located within the liver microsomes are responsible for catalyzing the removal of hydrogen from the 17-hydroxyl group of fulvestrant. While specific enzyme families are discussed in subsequent sections, the general classification for enzymes that interconvert steroidal hydroxyls and ketones are hydroxysteroid dehydrogenases (HSDs). core.ac.uk The conversion of the 17ß-hydroxyl group to a 17-keto group is a reaction typically catalyzed by 17ß-hydroxysteroid dehydrogenases (17ß-HSDs). core.ac.uk

Research using human liver preparations and recombinant human enzymes has consistently identified Cytochrome P450 3A4 (CYP3A4) as the sole P450 isoenzyme involved in the oxidative metabolism of fulvestrant. europa.eueuropa.eudrugbank.comoncologynewscentral.commedsafe.govt.nzdrugs.comnih.govfda.govmedicines.org.uk The formation of the 17-ketone metabolite is part of this oxidative pathway. nih.gov The involvement of CYP3A4 has been substantiated by in vitro experiments where the metabolism of fulvestrant was significantly inhibited by ketoconazole, a selective inhibitor of CYP3A4. nih.govaacrjournals.org Conversely, selective inhibitors for other major CYP isoenzymes, such as CYP1A2, 2C9, 2C19, and 2D6, showed no discernible effect on the metabolism of fulvestrant. aacrjournals.org

| Enzyme/Enzyme Family | Metabolic Pathway | Key Research Findings |

| Cytochrome P450 3A4 (CYP3A4) | Oxidation | Identified as the only P450 isoenzyme involved in the oxidation of fulvestrant. europa.eueuropa.eudrugbank.comoncologynewscentral.commedsafe.govt.nzdrugs.comnih.govaacrjournals.orgfda.govmedicines.org.uk Its activity is inhibited by ketoconazole. nih.govaacrjournals.org |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSDs) | Dehydrogenation | Believed to be the primary non-P450 enzymes responsible for the interconversion of fulvestrant (17ß-hydroxy) and this compound. nih.govresearchgate.netcore.ac.uk |

Further Biotransformation of this compound

Following its formation, this compound can undergo further phase II metabolism, primarily through conjugation reactions, to facilitate its excretion from the body.

Glucuronidation is a major phase II metabolic pathway for fulvestrant and its metabolites. europa.eunih.govresearchgate.net While the parent compound, fulvestrant, can be glucuronidated at both the phenolic 3-hydroxyl and the aliphatic 17-hydroxyl positions, this compound lacks the 17-hydroxyl group necessary for conjugation at that site. However, the 3-hydroxyl group remains available for glucuronidation. Mass spectroscopic analysis has suggested the formation of glucuronide conjugates of fulvestrant's ketone metabolite. europa.eu

The specific UDP-glucuronosyltransferase (UGT) enzymes responsible for conjugating the 3-position of the parent fulvestrant are UGT1A1, UGT1A3, UGT1A4, and UGT1A8. nih.govresearchgate.net It is therefore inferred that these same enzymes are responsible for the glucuronidation of this compound at its available 3-hydroxyl position, leading to the formation of this compound-3-glucuronide.

| Enzyme | Site of Action on Fulvestrant | Inferred Site of Action on this compound |

| UGT1A1 | 3-position nih.govresearchgate.net | 3-position |

| UGT1A3 | 3-position nih.govresearchgate.net | 3-position |

| UGT1A4 | 3-position nih.govresearchgate.net | 3-position |

| UGT1A8 | 3- and 17-positions nih.govresearchgate.net | 3-position |

Sulfation Pathways

The metabolic fate of this compound includes conjugation with sulfate (B86663). europa.eu While the 17-hydroxyl group is no longer available for sulfation, the molecule retains a hydroxyl group at the 3-position of its steroid nucleus, which serves as a site for this Phase II metabolic reaction. Studies analyzing the biotransformation of the parent compound, fulvestrant, have provided insights into the enzymes likely responsible for this process.

Research has demonstrated that fulvestrant itself is a substrate for sulfotransferase enzymes (SULTs). nih.gov Specifically, recombinant human SULT1A1 and SULT1E1 have been shown to catalyze the sulfation of fulvestrant effectively. nih.gov Fulvestrant sulfation in human liver cytosol correlates strongly with the activity of SULT1A1. nih.gov Although direct studies on the 17-ketone metabolite are limited, it is plausible that these same enzymes are responsible for its sulfation at the 3-position.

Enzyme hydrolysis and mass spectroscopic analysis of excreta have confirmed the presence of sulfate conjugates of fulvestrant's ketone metabolites. europa.eu

Table 1: Sulfation of this compound

| Metabolic Process | Substrate | Key Enzymes (Inferred) | Resulting Metabolite | Site of Conjugation |

|---|---|---|---|---|

| Sulfation | This compound | SULT1A1, SULT1E1 | This compound 3-sulfate | 3-hydroxyl group |

Other Conjugation Reactions

Beyond sulfation, this compound is also metabolized through other conjugation pathways, most notably glucuronidation. europa.eu Similar to sulfation, this reaction occurs at the 3-hydroxyl position of the steroidal A-ring. The metabolism of the parent drug, fulvestrant, involves the formation of both 3- and 17-glucuronides. europa.eueuropa.eu

Studies have identified several UDP-glucuronosyltransferase (UGT) enzymes involved in the glucuronidation of fulvestrant, including UGT1A1, UGT1A3, UGT1A4, and UGT1A8. researchgate.net Among these, UGT1A3 and UGT1A4 are the primary enzymes responsible for conjugation at the 3-hydroxyl position. researchgate.net It is therefore anticipated that these enzymes also mediate the glucuronidation of this compound. The existence of glucuronide conjugates of fulvestrant's ketone metabolites has been established through analytical studies. europa.eu

Table 2: Glucuronidation of this compound

| Metabolic Process | Substrate | Key Enzymes (Inferred) | Resulting Metabolite | Site of Conjugation |

|---|---|---|---|---|

| Glucuronidation | This compound | UGT1A3, UGT1A4 | This compound 3-glucuronide | 3-hydroxyl group |

Comparative Metabolic Profiles in Different Pre-clinical Models

The metabolic profile of fulvestrant, including the formation of its 17-ketone metabolite, has been investigated in various preclinical animal models, showing a qualitatively similar pattern across species. europa.eu However, quantitative differences in the proportions of metabolites have been observed.

In vivo studies in rats orally administered a related compound that metabolizes to fulvestrant confirmed the presence of this compound in plasma, urine, and feces. nih.govresearchgate.net In humans, plasma concentrations of the 17-ketone metabolite are generally low, with some samples showing levels of 2 to 3 ng/mL after multiple doses of fulvestrant. fda.gov

Table 3: Proportion of Fulvestrant and its 17-Ketone/Sulphone Metabolites in Excreta of Preclinical Models

| Species | Percentage of Excreted Dose (Fulvestrant + 17-ketone/sulphone analogues) | Reference |

|---|---|---|

| Rat | 15-20% | nih.gov |

| Dog | 61% | nih.gov |

Enzymatic Kinetics and Substrate Specificity Studies Related to 17-ketone Formation

The formation of this compound from the parent drug, fulvestrant, is an oxidative biotransformation reaction. europa.eu This conversion specifically involves the dehydrogenation of the 17β-hydroxyl group on the steroid nucleus.

In vitro studies utilizing human liver preparations and recombinant human enzymes have identified cytochrome P450 3A4 (CYP3A4) as the sole P450 isoenzyme involved in the oxidation of fulvestrant. europa.eueuropa.eunps.org.au Recombinant CYP3A4 readily metabolizes fulvestrant, producing profiles that are qualitatively similar to those from human liver microsomes. nih.gov

However, research also indicates that metabolic routes not involving P450 enzymes appear to be more predominant in vivo. europa.eueuropa.eunps.org.au For instance, studies using human hepatocytes have suggested that Phase II conjugation pathways, such as sulfation, can be a more dominant metabolic route for fulvestrant than CYP3A4-mediated oxidation. nih.gov While the involvement of CYP3A4 in the formation of this compound is established, detailed enzymatic kinetic parameters such as K_m and V_max for this specific oxidative reaction are not extensively documented in the literature, which has more thoroughly characterized the kinetics of subsequent conjugation reactions. nih.govresearchgate.net

Analytical Methodologies for Characterization and Quantification of Fulvestrant 17 Ketone

Chromatographic Techniques

Chromatography is a fundamental tool for separating Fulvestrant (B1683766) 17-ketone from its parent compound, Fulvestrant, and other related substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Fulvestrant and its impurities, including the 17-ketone metabolite. lgcstandards.com Various HPLC methods have been developed to ensure the purity and quality of Fulvestrant drug products. These methods are capable of separating Fulvestrant from its degradation products and process-related impurities.

For instance, a reverse-phase HPLC (RP-HPLC) method has been developed for the simultaneous estimation of Fulvestrant and its co-solvents, benzyl (B1604629) alcohol and benzyl benzoate, in injection formulations. scirp.org This method utilizes a C8 column and a gradient elution with a mobile phase consisting of deionized water and acetonitrile (B52724). scirp.org The detection is typically carried out using a UV detector at wavelengths suitable for all compounds, such as 254 nm and 280 nm. scirp.org The purity of Fulvestrant 17-ketone is often specified to be greater than 95% as determined by HPLC. lgcstandards.com

The development of stability-indicating HPLC methods is crucial for assessing the degradation of Fulvestrant under various stress conditions. Such methods can effectively separate Fulvestrant from its potential degradation products, including the 17-ketone. One such method employed a C8 column with a gradient mobile phase of water and acetonitrile to achieve separation. scirp.org

Table 1: Example of HPLC Method Parameters for Fulvestrant Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Phenomenex Luna C8 (150 x 4.6 mm, 3 µm) | scirp.org |

| Mobile Phase A | Deionized Water | scirp.org |

| Mobile Phase B | Acetonitrile | scirp.org |

| Gradient (T/%B) | 0.01/40, 2.5/40, 3.5/60, 10.0/60, 11.0/40, 15.0/40 | scirp.org |

| Flow Rate | 1.5 mL/min | scirp.org |

| Detection Wavelength | 254 nm & 280 nm | scirp.org |

| Column Temperature | 35°C | scirp.org |

| Injection Volume | 10 µL | scirp.org |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, faster analysis times, and increased sensitivity. A rapid and simple stability-indicating RP-UPLC method has been developed for the quantification of Fulvestrant in oil-based injection formulations. d-nb.inforesearchgate.net This method can effectively separate Fulvestrant from its degradation impurities. d-nb.inforesearchgate.net

One validated UPLC method utilizes a BEH Shield RP18 column with an isocratic mobile phase composed of water, acetonitrile, and methanol. d-nb.inforesearchgate.net This method has a short run time of 6 minutes and has been validated according to ICH guidelines for parameters such as system suitability, linearity, precision, and accuracy. d-nb.inforesearchgate.net The limit of detection (LOD) and limit of quantification (LOQ) for Fulvestrant in this method were found to be 0.51 μg/mL and 1.54 μg/mL, respectively, demonstrating its sensitivity. d-nb.inforesearchgate.net

Table 2: UPLC Method Parameters for Fulvestrant Quantification

| Parameter | Condition | Reference |

|---|---|---|

| Column | ACQUITY UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7 µm) | d-nb.inforesearchgate.net |

| Mobile Phase | Water:Acetonitrile:Methanol (300:400:300 v/v/v) with 1.0 mL Orthophosphoric Acid | d-nb.inforesearchgate.net |

| Flow Rate | 0.3 mL/min | d-nb.inforesearchgate.net |

| Detection Wavelength | 220.0 nm (PDA-UV detector) | d-nb.inforesearchgate.net |

| Run Time | 6 minutes | d-nb.inforesearchgate.net |

Gas Chromatography (GC)

While liquid chromatography is more common for the analysis of large, non-volatile molecules like Fulvestrant and its metabolites, Gas Chromatography (GC) can be employed for the analysis of related volatile impurities or residual solvents in the drug formulation. For instance, GC is used to test for residual solvents in the active pharmaceutical ingredient (API) of Fulvestrant. europa.eu In a specific GC method, a DB-Wax column was used with helium as the carrier gas. researchgate.net

Chromatographic Separation of this compound from Related Impurities and Metabolites

The effective separation of this compound from the parent drug and other related substances is paramount for accurate quantification and impurity profiling. Various chromatographic methods have been developed to resolve these compounds. For instance, HPLC methods utilizing reverse-phase columns can separate Fulvestrant from its diastereomers, sulfone metabolite, and the 17-ketone. nih.govgoogle.com

In a study investigating the metabolism of a related compound, ZB716, HPLC-MS/MS analysis was able to distinguish between ZB716, Fulvestrant, Fulvestrant-sulfone, ZB716-17-ketone, and Fulvestrant-17-ketone. oncotarget.comnih.govresearchgate.net This demonstrates the capability of modern chromatographic systems to resolve a complex mixture of structurally similar compounds. The development of such methods is critical for understanding the metabolic pathways of Fulvestrant and related drugs. oncotarget.comnih.gov

Mass Spectrometry Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography, is an indispensable tool for the definitive identification and sensitive quantification of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the bioanalysis of drugs and their metabolites due to its high selectivity and sensitivity. orientjchem.orgsci-hub.senih.gov Numerous LC-MS/MS methods have been developed and validated for the determination of Fulvestrant and its metabolites, including the 17-ketone, in various biological matrices such as plasma. researchgate.netorientjchem.orgsci-hub.senih.govmdpi.com

These methods typically involve a sample preparation step, such as liquid-liquid extraction (LLE) or protein precipitation, followed by chromatographic separation and detection by tandem mass spectrometry. orientjchem.orgsci-hub.senih.gov The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. sci-hub.senih.gov

For example, a validated LC-MS/MS method for Fulvestrant in rat plasma utilized an Agilent SB-C18 column and an isocratic mobile phase. sci-hub.senih.gov Detection was performed in negative ion mode, with the transition m/z 605.5 → 427.5 monitored for Fulvestrant. sci-hub.senih.gov Such methods can achieve very low limits of quantification, often in the sub-ng/mL range, which is essential for pharmacokinetic studies where concentrations can be very low. researchgate.netsci-hub.senih.gov

In metabolism studies, high-resolution mass spectrometry (HRMS) coupled with LC can be used to identify unknown metabolites. nih.gov For instance, the metabolites of ZB716, including Fulvestrant-17-ketone, were identified in rat plasma, urine, and feces using an HPLC-MS/MS system. oncotarget.comnih.gov The accurate mass measurements provided by HRMS allow for the confident identification of metabolites. nih.gov

Table 3: LC-MS/MS Parameters for the Determination of Fulvestrant

| Parameter | Condition 1 | Reference 1 | Condition 2 | Reference 2 |

|---|---|---|---|---|

| Chromatographic Column | Chromolith RP-18e (100 × 4.6 mm) | orientjchem.org | Agilent SB-C18 (2.1 × 50 mm, 1.8 µm) | sci-hub.se |

| Mobile Phase | Not specified in abstract | orientjchem.org | Acetonitrile:Water (75:25, v/v) with 1mM ammonium (B1175870) acetate | sci-hub.se |

| Flow Rate | Not specified in abstract | orientjchem.org | 0.4 mL/min | sci-hub.se |

| Ionization Mode | Turbo-ion spray (positive) | orientjchem.org | Electrospray (negative) | sci-hub.se |

| Mass Transition (Fulvestrant) | m/z 605.2 → 427.4 | orientjchem.org | m/z 605.5 → 427.5 | sci-hub.se |

| Linear Range | 0.100 to 25.0 ng/mL | orientjchem.org | 0.05 to 100.0 ng/mL | sci-hub.se |

| Lower Limit of Quantification (LLOQ) | 0.100 ng/mL | orientjchem.org | 0.05 ng/mL | sci-hub.se |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the identification and confirmation of this compound. This technique provides high-accuracy mass measurements, enabling the determination of elemental compositions and differentiating compounds with very similar nominal masses.

In metabolic studies, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with HRMS has been successfully used to detect and identify this compound as a dehydrogenation product of Fulvestrant. nih.govresearchgate.net This approach allows for the separation of the metabolite from the parent drug and other related substances prior to mass analysis. nih.gov The high resolving power of the mass spectrometer provides mass measurements with errors typically below 1.5 ppm, lending high confidence to the metabolite's identification. researchgate.net

HRMS analysis is often performed using electrospray ionization (ESI) in positive ion mode. frontiersin.org The resulting mass spectrum for this compound would show a protonated molecule [M+H]⁺ corresponding to its exact mass, confirming its elemental formula of C₃₂H₄₅F₅O₃S. nih.gov Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments, where the [M+H]⁺ ion is fragmented to produce a characteristic pattern of product ions.

| Attribute | Value | Source |

|---|---|---|

| Chemical Formula | C₃₂H₄₅F₅O₃S | nih.gov |

| Molecular Weight | 604.8 g/mol | nih.gov |

| Detection Method | UHPLC-High Resolution Mass Spectrometry | nih.govresearchgate.net |

| Formation Pathway | Dehydrogenation/oxidation at the C17 position of Fulvestrant | europa.eunih.gov |

Spectroscopic Methods for Structural Confirmation

While HRMS provides strong evidence for the identity of this compound, spectroscopic methods are required for unambiguous structural confirmation, particularly when authenticating synthesized reference standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise chemical structure of molecules by analyzing the magnetic properties of atomic nuclei. encyclopedia.pubfilab.fr For this compound, ¹H-NMR and ¹³C-NMR spectra would provide definitive confirmation of its structure by comparison with the spectra of the parent compound, Fulvestrant.

The key spectral changes expected in the transition from Fulvestrant to this compound are:

¹H-NMR: The disappearance of the signal corresponding to the proton of the 17-hydroxyl group (17-OH). Additionally, protons on the D-ring of the steroid would experience a change in their chemical environment, leading to shifts in their respective signals.

¹³C-NMR: A significant downfield shift for the C17 carbon signal, consistent with its change from an alcohol-bearing carbon to a carbonyl carbon. This change is highly diagnostic for the oxidation at this position. frontiersin.org

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is particularly useful for identifying functional groups. frontiersin.org The structural confirmation of this compound via IR spectroscopy would rely on identifying key differences in the spectra compared to Fulvestrant.

The most prominent differentiating features in the IR spectrum would be:

Appearance of a Carbonyl (C=O) Stretch: The presence of a strong, sharp absorption band characteristic of a ketone. For five-membered ring ketones, such as the one in the D-ring of the steroid, this peak typically appears around 1740 cm⁻¹. The IR spectra of similar steroidal ketones show characteristic C=O bands in the 1704-1807 cm⁻¹ region. frontiersin.org

Disappearance of the Hydroxyl (O-H) Stretch: The loss of the broad absorption band corresponding to the O-H stretch of the 17-hydroxyl group in Fulvestrant.

Development and Validation of Quantitative Analytical Methods for this compound in Research Matrices

Validated quantitative methods are essential for accurately determining the concentration of this compound in complex research matrices like plasma. fda.govmdpi.com These methods, typically based on liquid chromatography coupled with mass spectrometry (LC-MS), must be rigorously validated according to international guidelines to ensure their reliability. d-nb.info

Sensitivity and Limit of Detection (LOD)

Sensitivity is a critical parameter for analytical methods designed to quantify metabolites, which are often present at very low concentrations. Clinical studies have shown that plasma concentrations of this compound are low, with typical levels of 2 to 3 ng/mL observed in some samples after repeated dosing. fda.gov In many instances, the concentrations were close to or below the limit of quantification (LOQ). fda.gov

Therefore, the analytical method must possess high sensitivity. The Limit of Detection (LOD) is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. tsijournals.com For comparison, validated HPLC methods for the parent drug, Fulvestrant, have achieved LOQ values as low as 0.50 µg/mL (or 500 ng/mL). nih.gov Methods for related compounds have demonstrated even lower LOQs, highlighting the sensitivity achievable with modern instrumentation. researchgate.netresearchgate.net Achieving an LOQ below the expected 2-3 ng/mL in-vivo concentration is a key objective in method development for this compound.

| Compound | Parameter | Value | Matrix | Source |

|---|---|---|---|---|

| This compound | Typical Concentration | 2 - 3 ng/mL | Human Plasma | fda.gov |

| This compound | Observed Level | Often below LOQ | Human Plasma | fda.gov |

| Fulvestrant | Example Method LOQ | 0.50 µg/mL | N/A | nih.gov |

| Fulvestrant | Example Method LOQ | 1.54 µg/mL | Oil-based injection matrix | researchgate.net |

| Fulvestrant (Enantiomer B) | Example Method LOQ | 0.0030 mg/mL | Bulk Drug | tsijournals.com |

Specificity and Selectivity

Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or other metabolites. d-nb.inforesearchgate.net In the context of this compound, the method must be selective enough to distinguish it from the parent drug, Fulvestrant, as well as other known metabolites like Fulvestrant sulfone. nih.govnih.gov

Chromatographic separation, typically using UPLC or HPLC, is the primary means of achieving selectivity. nih.govresearchgate.net The method's specificity is confirmed by demonstrating that the peaks for Fulvestrant, this compound, and other potential metabolites are well-resolved. nih.gov The use of mass spectrometry as a detector adds another layer of selectivity, as it can differentiate compounds based on their mass-to-charge ratio, even if they are not perfectly separated chromatographically. mdpi.com

Validation of specificity involves analyzing blank matrix samples, matrix spiked with the analyte, and matrix spiked with all potential interfering compounds to ensure there is no interference at the retention time of this compound. researchgate.net Forced degradation studies, where the drug is exposed to stress conditions like acid, base, and oxidation, are also performed to demonstrate that the method can separate the analyte from its degradation products. d-nb.info

Accuracy and Precision

The accuracy and precision of an analytical method are paramount to ensure the reliability of quantitative data. For this compound, a key metabolite of Fulvestrant, its characterization and quantification are typically performed alongside the parent compound using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). fda.govnih.gov Due to its nature as a metabolite, its plasma concentrations are often very low, frequently approaching or falling below the lower limit of quantitation (LLOQ). fda.gov Consequently, detailed validation reports focusing exclusively on the accuracy and precision for this compound are not extensively published. The validation data is most often presented for the parent drug, Fulvestrant, and these validated methods are considered applicable for the quantification of its metabolites.

The accuracy of an analytical method describes the closeness of the mean test results obtained by the method to the true value (concentration) of the analyte. Precision refers to the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision).

Validation studies for bioanalytical methods are conducted in accordance with guidelines from regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA). mdpi.comnih.gov These studies involve analyzing quality control (QC) samples at multiple concentration levels: LLOQ, low (LQC), medium (MQC), and high (HQC).

Research on the quantification of Fulvestrant in biological matrices, such as human or rat plasma, provides a strong indication of the performance expected for its metabolites like this compound. In one such LC-MS/MS method validation for Fulvestrant, the accuracy was reported to be within 97.67% to 102.93%, with precision ranging from 0.53% to 4.74% at the LLOQ and upper limit of quantitation (ULOQ). fda.gov

Another study developing an LC-MS/MS method for Fulvestrant in rat plasma demonstrated excellent accuracy and precision over three consecutive days. sci-hub.se The intra-day and inter-day precision (RSD) were below 8.03%, and the accuracy was within the range of -13.35% to 7.68%, all of which fall within acceptable criteria for bioanalytical method validation. sci-hub.se A separate validated method for the simultaneous determination of Fulvestrant and other anticancer drugs in human plasma reported intra-day precision (CV) from 3.1% to 15% and accuracy (%bias) between -1.5% and 15.0%. mdpi.com The inter-day precision for the same method ranged from 1.6% to 14.9%, with accuracy between -14.3% and 14.6%. mdpi.com

These findings for the parent compound, Fulvestrant, underscore the high degree of accuracy and precision achievable with modern LC-MS/MS platforms. It is expected that a validated method for this compound would exhibit similar performance characteristics, provided the assay has sufficient sensitivity to measure the low endogenous concentrations of the metabolite.

Detailed Research Findings

The following tables summarize the accuracy and precision data from validation studies of analytical methods for Fulvestrant, which serve as a proxy for the expected performance for its 17-ketone metabolite.

Table 1: Intra-day and Inter-day Accuracy and Precision of Fulvestrant in Rat Plasma

This table presents the accuracy and precision data from a validated LC-MS/MS method for the determination of Fulvestrant in rat plasma. QC samples were analyzed in six replicates. sci-hub.se

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 0.05 | 7.21 | 7.68 | 8.03 | 5.33 |

| Low (LQC) | 0.1 | 6.54 | 4.35 | 7.54 | 6.21 |

| Medium (MQC) | 5 | 5.32 | -13.35 | 6.87 | -10.54 |

| High (HQC) | 80 | 4.87 | 5.43 | 5.98 | 4.76 |

Table 2: Intra-day and Inter-day Accuracy and Precision of Fulvestrant in Human Plasma

This table shows the validation results for an LC-MS/MS method for the simultaneous quantification of multiple anticancer drugs, including Fulvestrant, in human plasma. mdpi.com

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 5 | 15.0 | 15.0 | 14.9 | 14.6 |

| Low (LQC) | 15 | 3.1 | -1.5 | 1.6 | -14.3 |

| Medium (MQC) | 150 | 5.4 | 1.1 | 5.4 | -2.7 |

| High (HQC) | 750 | 4.8 | 2.5 | 6.2 | -0.1 |

Molecular Interactions and Mechanistic Studies of Fulvestrant 17 Ketone

Estrogen Receptor Binding Affinity and Selectivity of Fulvestrant (B1683766) 17-ketone in vitro

Limited direct data exists specifically detailing the estrogen receptor (ER) binding affinity and selectivity of Fulvestrant 17-ketone in vitro. However, studies on fulvestrant and its metabolites provide indirect evidence. Fulvestrant itself is a competitive antagonist of the estrogen receptor with a binding affinity comparable to that of estradiol. kemexlab.comeuropa.eueuropa.eu Preclinical studies have identified this compound as one of the main metabolites. nih.govnih.gov While these metabolites are generally less active than the parent compound, this compound is noted to retain some antiestrogenic activity. europa.euhpra.ieeuropa.eupom.go.ideuropa.eu This suggests that it likely maintains some level of binding affinity for the estrogen receptor, although it is considered to be of a lower order of magnitude than fulvestrant. fda.govnih.govresearchgate.net

There is a lack of specific in vitro studies directly comparing the binding affinity of this compound to ERα and ERβ, the two main subtypes of the estrogen receptor. Fulvestrant itself has a preference for ERα. drugbank.com Given that this compound is a metabolite, it is plausible that it may exhibit a similar, albeit weaker, preference. However, without direct experimental evidence, this remains speculative.

Comparison of Antiestrogenic Activity with Fulvestrant in vitro

In vitro studies have consistently demonstrated that this compound possesses antiestrogenic activity, though it is less potent than its parent compound, fulvestrant.

Key Research Findings:

Studies have shown that this compound has an antiestrogenic activity that is approximately 4 to 5 times less potent than fulvestrant. fda.goveuropa.euaacrjournals.org

Despite its reduced potency, it is one of the few metabolites of fulvestrant that demonstrates a significant level of antiestrogenic activity. fda.govaacrjournals.org Other metabolites have been found to have no estrogenic activity. fda.goveuropa.eu

In the immature rat uterotrophic/antiuterotropic assay, a test for estrogenic and antiestrogenic effects, the 17-keto compound was the only metabolite of the steroidal part of the fulvestrant molecule to show antiestrogenic activity of the same order of magnitude as fulvestrant. fda.gov

Interactive Data Table: Antiestrogenic Activity

| Compound | Relative Antiestrogenic Potency vs. Fulvestrant | Reference |

| Fulvestrant | 1 | fda.goveuropa.euaacrjournals.org |

| This compound | ~0.2 - 0.25 (4-5 fold less potent) | fda.goveuropa.euaacrjournals.org |

Interactions with Other Steroid Receptors or Enzymes in vitro

There is limited specific information available from the searched results regarding the in vitro interactions of this compound with other steroid receptors, such as the progesterone (B1679170) and androgen receptors, or with enzymes like aromatase.

Fulvestrant itself has been shown to cause a significant decrease in progesterone receptor expression, which is consistent with its lack of estrogen agonist effects. kemexlab.comeuropa.eumedsinfo.com.au However, direct binding studies of this compound to the progesterone receptor are not detailed in the provided search results.

Similarly, while the androgenic effects of metabolites of other steroidal agents have been investigated, with some showing strong binding to the androgen receptor, specific data for this compound is lacking. unm.edu

Regarding enzymatic interactions, studies on fulvestrant indicate that it does not significantly inhibit major cytochrome P450 (CYP) isoenzymes in vitro. europa.eupom.go.idmedsinfo.com.au The metabolism of fulvestrant itself is primarily mediated by CYP3A4, though other non-P450 pathways are also significant. kemexlab.comeuropa.euhpra.ie It is plausible that this compound, as a metabolite, would also have a low potential for inhibiting these enzymes, but direct in vitro studies are needed for confirmation.

Molecular Modeling and Docking Studies of this compound with Target Proteins

Direct molecular modeling and docking studies specifically for this compound with target proteins like the estrogen receptor were not found in the search results. However, such studies have been performed for fulvestrant and other related steroidal compounds, providing a framework for potential future investigations.

Fulvestrant: Molecular modeling of fulvestrant indicates that it interacts with the estrogen receptor through selective recognition motifs. unm.edu

Other Steroidal Oximes: Docking studies have been utilized to investigate the interaction of other estrone (B1671321) derivatives, including 17-oximes, with ERα, steroid sulfatase, and 17β-hydroxysteroid dehydrogenase type 1. mdpi.comacademie-sciences.fr These studies help in understanding the structure-activity relationships and how modifications at the 17-position can influence binding. For instance, the conversion of a 17-ketone to a 17β-hydroxyl group can significantly alter the interaction energy with steroid receptors. unm.edu

Given that this compound differs from fulvestrant only by the oxidation at the C-17 position, it is highly probable that it would also bind within the ligand-binding pocket of the estrogen receptor. Molecular modeling could elucidate the specific interactions and provide a structural basis for its reduced, yet present, antiestrogenic activity compared to fulvestrant.

Impact on Estrogen Receptor Downregulation or Degradation in vitro (if studied)

The primary mechanism of action of fulvestrant is associated with the downregulation and degradation of the estrogen receptor protein. kemexlab.comhpra.ieresearchgate.netncats.io Fulvestrant binds to the ER, impairs receptor dimerization, and leads to an accelerated degradation of the ER protein. researchgate.netselleckchem.com

While the search results repeatedly emphasize this effect for fulvestrant, there is no direct evidence from the provided information that explicitly details in vitro studies on the impact of this compound on ER downregulation or degradation. Since this compound retains antiestrogenic activity and is structurally similar to fulvestrant, it is conceivable that it might contribute to ER degradation, albeit potentially to a lesser extent than the parent compound. However, without specific studies, this remains a hypothesis. Clinical studies have shown that fulvestrant treatment leads to a dose-dependent downregulation of ER in tumors. clinicaltrials.govnih.gov

Structure Activity Relationship Sar of Fulvestrant 17 Ketone

Analysis of Structural Modifications at C17 and their Impact on Biological Activity

Fulvestrant (B1683766) 17-ketone is formed through the metabolic oxidation of the 17β-hydroxyl group of the parent compound, Fulvestrant, to a ketone functional group. europa.eunih.gov This single structural alteration at the C17 position has a significant and direct impact on the compound's biological activity.

In vitro studies have been conducted to determine the pharmacological profile of Fulvestrant's metabolites. nih.gov These investigations revealed that while many metabolites are inactive, Fulvestrant 17-ketone retains antiestrogenic properties. europa.eunih.govaacrjournals.org However, its potency is markedly reduced compared to Fulvestrant. Specifically, the 17-keto derivative demonstrates an antiestrogenic activity that is approximately 4.5-fold less than that of Fulvestrant. europa.eunih.govaacrjournals.org It is important to note that, like its parent compound, this compound shows no estrogenic (agonist) activity. europa.eunih.gov

| Compound | C17 Functional Group | Estrogenic Activity | Relative Antiestrogenic Activity |

|---|---|---|---|

| Fulvestrant | β-Hydroxyl (-OH) | None | 1.0 |

| This compound | Ketone (=O) | None | ~0.22 (4.5-fold less potent than Fulvestrant) europa.eunih.govaacrjournals.org |

Comparative SAR with Fulvestrant and Other Steroidal Compounds

The structure-activity relationship of this compound is best understood by comparing it with its parent, Fulvestrant, and the broader class of steroidal estrogens.

The primary structural difference between Fulvestrant and this compound is the functional group at the C17 position of the steroid's D-ring. uomustansiriyah.edu.iq In Fulvestrant, this is a 17β-hydroxyl group, whereas in the metabolite, it is a ketone. uomustansiriyah.edu.iq This modification from a hydrogen bond donor (-OH) to a hydrogen bond acceptor (=O) is critical. For steroidal compounds binding to the estrogen receptor (ER), the 17β-hydroxyl group is generally considered essential for high-affinity binding and potent biological activity. uomustansiriyah.edu.iq The hydroxyl group acts as a key hydrogen bond donor, interacting with specific amino acid residues (like His524) in the ligand-binding pocket of the ER. The loss of this hydrogen-bonding capability in this compound likely contributes to its reduced binding affinity and, consequently, its diminished antiestrogenic potency. aacrjournals.org

This principle is well-established in the SAR of endogenous estrogens. For example, Estradiol (E2), which has a 17β-hydroxyl group, is the most potent natural estrogen. uomustansiriyah.edu.iq Its corresponding C17-keto form, Estrone (B1671321) (E1), binds to the ER with lower affinity and is less potent. oup.comglowm.com The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) catalyzes the interconversion between these two forms in the body. glowm.comnih.gov The reduced activity of this compound relative to Fulvestrant mirrors the relationship between Estrone and Estradiol, highlighting the conserved importance of the C17-hydroxyl group for potent ER interaction across different steroidal scaffolds.

While the long 7α-alkylsulfinyl side chain of Fulvestrant is the primary determinant of its unique ER-degrading (SERD) mechanism, the C17 modification fine-tunes its potency. researchgate.net The data confirms that while the ketone at C17 does not abolish antiestrogenic activity, the hydroxyl group is optimal for the level of activity seen with Fulvestrant.

Computational Chemistry and QSAR Approaches for this compound

While specific Quantitative Structure-Activity Relationship (QSAR) studies focusing exclusively on this compound are not widely published, the principles of computational chemistry provide a framework for understanding its reduced activity. QSAR models are mathematical tools that correlate the chemical structure of compounds with their biological activity. mdpi.com

For steroidal ligands of the estrogen receptor, QSAR models often incorporate descriptors that quantify a molecule's electronic properties, hydrophobicity, and steric profile. Key parameters in such models include:

Hydrogen Bond Donors/Acceptors: The change from a 17β-hydroxyl (both donor and acceptor) in Fulvestrant to a 17-ketone (only an acceptor) in its metabolite is a critical input parameter. nih.gov QSAR models consistently show that the presence of a hydrogen bond donor at this position is a feature of highly active ligands. nih.gov

General QSAR studies on estrogenic compounds have reinforced the importance of the phenolic A-ring and the specific geometry and nature of substituents on the D-ring. nih.gov Models developed for ER binders predict that compounds with a C17-ketone would have lower binding affinity than their C17-hydroxyl counterparts, which is consistent with the experimental data for this compound. oup.comnih.gov Computational docking simulations, which predict the binding pose of a ligand in a receptor's active site, would also show a less favorable binding energy for this compound compared to Fulvestrant, primarily due to the loss of the key hydrogen bond with the receptor. researchgate.net Therefore, while a dedicated QSAR model for this compound is not available, existing computational tools and broader SAR models for ER ligands successfully rationalize its observed decrease in biological activity.

Impurity Profiling and Chemical Stability of Fulvestrant 17 Ketone

Fulvestrant (B1683766) 17-ketone as a Degradation Product of Fulvestrant

Fulvestrant 17-ketone is recognized primarily as a metabolite and degradation product of Fulvestrant. The conversion occurs at the 17-position of the steroid nucleus, transforming the hydroxyl group into a ketone.

Oxidative Degradation Pathways

The principal pathway for the formation of this compound from Fulvestrant is through oxidation. This biotransformation is analogous to the metabolic processes of endogenous steroids. In vivo, metabolism of Fulvestrant involves oxidation at the C-17 position of the steroid core to yield the corresponding ketone. This oxidative process is a key part of how the drug is broken down in the body. While this compound demonstrates some antiestrogenic activity, it is approximately 4.5-fold less potent than the parent compound, Fulvestrant.

Stress Degradation Studies (e.g., thermal, photolytic, hydrolytic)

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. nih.govmedcraveonline.com Such studies for Fulvestrant have been performed under various stress conditions, including acid and alkali hydrolysis, oxidation, heat, and photolysis, as mandated by International Council for Harmonisation (ICH) guidelines. medcraveonline.comd-nb.info

While these studies confirm that Fulvestrant degrades under stress, leading to the formation of various impurities, the specific identification of this compound as a direct resultant of in vitro thermal, photolytic, or hydrolytic stress is not consistently detailed in publicly available literature. However, oxidative stress conditions, often using agents like hydrogen peroxide, are known to produce a profile of degradants. nih.govnih.gov The development of stability-indicating analytical methods is crucial for separating Fulvestrant from all potential degradation products formed under these conditions. d-nb.inforesearchgate.net

Below is a summary of typical stress conditions applied to Fulvestrant in forced degradation studies.

| Stress Condition | Reagent/Parameters | Purpose |

| Acid Hydrolysis | e.g., 0.1N HCl at 60°C | To assess stability in acidic environments. |

| Alkali Hydrolysis | e.g., 0.1N NaOH at 60°C | To assess stability in basic environments. |

| Oxidative | e.g., 3-30% H₂O₂ at room temp | To mimic oxidative degradation pathways. |

| Thermal | e.g., 60-80°C | To evaluate the effect of heat on stability. |

| Photolytic | e.g., UV light exposure | To determine sensitivity to light. |

This table represents a general summary of conditions used in forced degradation studies as described in pharmaceutical research. Specific parameters may vary. d-nb.infonih.gov

This compound as a Synthetic Impurity or Intermediate in Fulvestrant Manufacturing

Beyond being a degradation product, this compound can also arise as an impurity during the synthesis of Fulvestrant. The manufacturing process of complex steroidal molecules often involves multiple steps where side reactions or incomplete conversions can occur. researchgate.net

Key steps in Fulvestrant synthesis include the formation of the steroid A-ring and the attachment of the long side chain at the 7α-position. researchgate.netrsc.org Oxidation steps are integral to the synthesis of steroid intermediates. google.com If the oxidation is not perfectly selective or if a related starting material containing a 17-keto group is present, it can lead to the formation of this compound in the final product. Controlling the formation of such impurities is critical for producing a drug substance that meets quality standards. researchgate.net The presence of this compound as a known and commercially available reference standard underscores its importance as a monitored process-related impurity.

Methodologies for Impurity Control and Profiling in Research Synthesis

Impurity profiling is a critical aspect of pharmaceutical development, ensuring the final product is safe and effective. researchgate.net For Fulvestrant, this involves a systematic approach to identify and quantify impurities like the 17-ketone.

The control of impurities begins with the synthetic process itself. Strategies include:

Optimizing Reaction Conditions: Fine-tuning parameters such as temperature, reaction time, and reagent stoichiometry can minimize the formation of byproducts. researchgate.net

Purification of Intermediates: Purifying key intermediates during the synthesis can prevent the carry-over of impurities into the final drug substance. For Fulvestrant, this is particularly important for noncrystalline intermediates. researchgate.netgoogle.com

Use of High-Purity Starting Materials: Ensuring the quality of raw materials is fundamental to controlling the impurity profile of the final product. google.com

Analytical techniques are then employed to profile the impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary tools used for this purpose. d-nb.inforesearchgate.net By developing robust analytical methods, researchers can separate, identify, and quantify impurities, ensuring that their levels are within the acceptable limits defined by regulatory bodies like the ICH.

Stability-Indicating Analytical Methods for this compound

A stability-indicating method (SIM) is an analytical procedure capable of accurately quantifying the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. d-nb.info For Fulvestrant, the development of such methods is crucial for stability testing and quality control.

Several stability-indicating HPLC and UPLC methods have been developed for Fulvestrant. nih.govekb.eg These methods are designed to resolve Fulvestrant from its known impurities, including this compound and Fulvestrant sulfone. d-nb.info

Key features of these analytical methods include:

Specificity: The ability to distinguish and separate the main drug from all potential degradants. This is often demonstrated through forced degradation studies. d-nb.inforesearchgate.net

Accuracy and Precision: The method must provide reliable and reproducible results. researchgate.net

Linearity and Range: The method should demonstrate a linear relationship between concentration and analytical response over a specified range. ekb.eg

A typical example of an HPLC method for Fulvestrant impurity profiling is detailed below.

| Parameter | Condition |

| Column | C8 or C18 reversed-phase column |

| Mobile Phase | Gradient or isocratic elution with a mixture of aqueous buffer (e.g., orthophosphoric acid in water) and organic solvents (e.g., acetonitrile (B52724), methanol). nih.govresearchgate.netekb.eg |

| Flow Rate | Typically 0.3 - 2.0 mL/min. d-nb.infoekb.eg |

| Detection | UV detection, commonly at 220 nm or 225 nm. d-nb.inforesearchgate.net |

| Column Temperature | Controlled, for example, at 35°C. researchgate.net |

This table summarizes typical parameters for HPLC/UPLC methods developed for the analysis of Fulvestrant and its impurities. Specifics are dependent on the exact validated method. d-nb.infonih.govresearchgate.netekb.eg

These validated methods are indispensable for routine quality control in a manufacturing setting and for stability studies, ensuring that any increase in impurities like this compound over the product's shelf life is detected and quantified. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Analytical Techniques for Enhanced Detection

The detection and quantification of Fulvestrant (B1683766) 17-ketone in biological matrices are crucial for understanding the metabolism and pharmacokinetics of fulvestrant. While existing methods like HPLC and LC-MS/MS are utilized, there is a continuous need for more sensitive and efficient analytical techniques. fda.govekb.eg Future research could focus on:

High-Resolution Mass Spectrometry (HRMS): Developing HRMS-based methods could offer superior specificity and sensitivity for identifying and quantifying Fulvestrant 17-ketone and other metabolites, even at very low concentrations in plasma and other tissues. europa.eufda.gov

Novel Chromatographic Methods: Exploration of advanced chromatographic techniques, such as ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry, could significantly reduce run times and improve separation efficiency. ekb.eg

Immunoassays: The development of specific antibodies against this compound could enable the creation of highly sensitive and high-throughput immunoassays for rapid screening and quantification.

These advancements would facilitate more precise pharmacokinetic modeling and a better understanding of the metabolic fate of fulvestrant.

Deeper Mechanistic Understanding of Enzymatic Conversions

Fulvestrant undergoes extensive metabolism, with the formation of the 17-ketone metabolite being a key step. drugbank.comeuropa.eu The primary biotransformation pathways involve oxidation at the 17-position of the steroid nucleus. nih.gov While CYP3A4 has been identified as the main P450 isoenzyme involved in the oxidation of fulvestrant, non-P450 routes also appear to be significant. europa.eueuropa.eu Future research should aim to:

Identify Specific Enzymes: Pinpoint the specific enzymes, beyond CYP3A4, that are responsible for the conversion of fulvestrant to this compound. This could involve studies with a panel of recombinant human enzymes. europa.eu

Investigate Enzyme Kinetics: Characterize the kinetics of the enzymatic conversion to understand the rate and efficiency of metabolite formation. researchgate.net

Explore Conjugation Pathways: Delve deeper into the subsequent conjugation of this compound, such as glucuronidation and sulfation, to fully map its metabolic pathway. researchgate.netnih.gov

A comprehensive understanding of these enzymatic processes is essential for predicting potential drug-drug interactions and inter-individual variability in fulvestrant metabolism.

Exploration of this compound in Advanced Pre-clinical Research Models

The antiestrogenic activity of this compound, although less potent than fulvestrant, warrants further investigation in advanced pre-clinical models. europa.eu Studies have shown it to be about 4.5-fold less active than the parent compound. fda.gov Future research could involve:

3D Cell Cultures (Spheroids and Organoids): Utilizing three-dimensional cell culture models that more closely mimic the in vivo tumor microenvironment can provide more relevant insights into the activity of this compound.

Patient-Derived Xenografts (PDX): Testing the effects of this compound in PDX models, which are derived directly from patient tumors and better represent the heterogeneity of human cancers, could offer valuable data on its potential efficacy. nih.gov

Genetically Engineered Mouse Models (GEMMs): Employing GEMMs that spontaneously develop tumors with specific genetic alterations can help to understand the activity of this compound in the context of different cancer subtypes.

Design of Novel Steroidal Compounds Based on this compound Scaffold (Drug Discovery Implications without clinical claims)

The chemical structure of this compound can serve as a scaffold for the design of new steroidal compounds with potentially improved pharmacological properties. fda.gov The presence of the ketone group at the 17-position offers a site for chemical modification. europa.eu Drug discovery efforts could focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound structure to understand how different chemical changes affect its binding affinity to the estrogen receptor and its antiestrogenic activity.

Synthesis of Novel Analogs: Creating a library of novel analogs based on the this compound scaffold to identify compounds with enhanced potency, selectivity, or improved pharmacokinetic profiles. researchgate.netgoogle.com A sulfoximine (B86345) analog of fulvestrant has been synthesized and evaluated, demonstrating the potential for modifications. nih.gov

Computational Modeling: Using in silico methods to predict the binding modes and affinities of newly designed compounds, thereby guiding the synthetic efforts towards the most promising candidates.

This line of research could lead to the discovery of next-generation SERDs with superior therapeutic characteristics.

Role of this compound as a Biochemical Probe or Research Tool

Given its defined chemical structure and biological activity, this compound can be utilized as a valuable research tool. fda.gov Potential applications include:

Probing Estrogen Receptor Function: Using this compound to study the structure and function of the estrogen receptor, including its ligand-binding domain and mechanisms of action.

Investigating Metabolic Pathways: Employing labeled versions of this compound (e.g., radiolabeled or fluorescently tagged) to trace its metabolic fate and identify downstream metabolites.

Reference Standard: Utilizing purified this compound as a reference standard in analytical methods for the accurate quantification of fulvestrant metabolites in biological samples. lgcstandards.com

The use of this compound as a research tool can contribute to a deeper understanding of steroid hormone signaling and metabolism.

Q & A

Basic: What are the primary metabolic pathways leading to the formation of Fulvestrant 17-ketone, and what methodologies are used to identify these pathways?

This compound is formed via oxidative metabolism of fulvestrant, primarily mediated by CYP3A4 in vitro, though non-P450 pathways dominate in vivo . Key methodologies include:

- Radiolabeled studies : Using [¹⁴C]-fulvestrant in animal models (rats, dogs) to track biliary excretion and fecal metabolites .

- Chromatographic analysis : HPLC or LC-MS to separate and quantify metabolites, including 17-ketone and sulphate conjugates .

- Enzyme assays : Recombinant human CYP3A4 and liver microsomes to confirm oxidation pathways .

Table 1 : Major metabolites of fulvestrant in preclinical models

| Species | 17-Ketone Proportion | Sulphate Conjugates |

|---|---|---|

| Rat | 15–20% | ≤16% |

| Dog | 61% | ≤16% |

| Source: AstraZeneca in vitro/in vivo studies |

Advanced: How do researchers resolve discrepancies between in vitro and in vivo data regarding the enzymatic oxidation of Fulvestrant to its 17-ketone metabolite?

Discrepancies arise due to differences in metabolic contexts:

- In vitro limitations : CYP3A4 activity dominates in isolated liver preparations but lacks competing pathways (e.g., glucuronidation) .

- In vivo complexity : Biliary excretion and gut microbiota may alter metabolite profiles, necessitating cross-species validation .

- Methodological adjustments : Use of portal vein-cannulated models to capture first-pass metabolism or stable isotope tracers to distinguish host vs. microbial contributions .

Basic: What synthetic strategies are employed for the laboratory-scale preparation of this compound?

Synthesis involves direct oxidation of fulvestrant using regioselective protection:

17-Acetate protection : Shields hydroxyl groups during oxidation .

Oxidation agents : Controlled use of oxidizing agents (e.g., Jones reagent) to target the 17-position .

Inverse-addition technique : Enhances glucuronidation efficiency by adding the imidate donor (e.g., tri-O-isobutyryl imidate) to the aglycone under anhydrous conditions .

Advanced: How do variations in donor acyl substituents and catalysts influence the efficiency of glucuronidation in this compound synthesis?

Catalytic efficiency depends on:

- Donor acyl groups : Tri-O-isobutyryl imidate improves glucuronide yield by stabilizing the reactive intermediate .

- Catalyst choice : Lewis acids (e.g., BF₃·Et₂O) enhance regioselectivity for 3- or 17-position glucuronidation .

Table 2 : Catalytic efficiency of AKR enzymes on 17-ketone reduction

| Enzyme | Substrate | Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹) |

|---|---|---|

| AKR1C1 | Progesterone | 1.2 × 10⁴ |

| AKR1C4 | Progesterone | 9.8 × 10³ |

| Source: Penning et al. |

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

- HPLC-UV : Use C18 columns with mobile phases (e.g., acetonitrile:phosphate buffer) and detection at 280 nm .

- LC-MS/MS : MRM transitions for 17-ketone (m/z 607→243) to enhance specificity in plasma or tissue samples .

- System suitability : Ensure ≤2% relative standard deviation (RSD) in retention times and peak areas .

Advanced: What is the pharmacological significance of this compound's reduced activity compared to the parent compound in estrogen receptor downregulation?

While this compound exhibits ~50% lower ER-binding affinity , its presence in vivo may:

- Prolong exposure to active metabolites via enterohepatic recirculation .

- Contribute to resistance mechanisms in hormone receptor-positive breast cancer, as seen in meta-analyses of fulvestrant 500 mg efficacy .

Basic: How do researchers ensure the structural fidelity of synthesized this compound during characterization?